(2S)-2-hexylbutanedinitrile
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Overview
Description
(2S)-2-hexylbutanedinitrile: is an organic compound characterized by the presence of two nitrile groups attached to a butane backbone with a hexyl substituent at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hexylbutanedinitrile typically involves the reaction of hexylmagnesium bromide with a suitable nitrile precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-hexylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Hexylbutanedioic acid.
Reduction: Hexylbutanediamine.
Substitution: Various substituted butanedinitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-2-hexylbutanedinitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: While not directly used as a drug, derivatives of this compound may exhibit pharmacological properties and are studied for their potential medicinal benefits.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of (2S)-2-hexylbutanedinitrile depends on its chemical reactivity and the specific reactions it undergoes. The nitrile groups can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of different products. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions.
Comparison with Similar Compounds
(2S)-2-hexylbutanediamine: A reduced form of (2S)-2-hexylbutanedinitrile with primary amine groups.
Hexylbutanedioic acid: An oxidized form with carboxylic acid groups.
(2S)-2-hexylbutanone: A ketone derivative with a carbonyl group.
Uniqueness: this compound is unique due to the presence of two nitrile groups, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
CAS No. |
868587-87-5 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(2S)-2-hexylbutanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-6-10(9-12)7-8-11/h10H,2-7H2,1H3/t10-/m0/s1 |
InChI Key |
CHKCHVRHCYVZFE-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC#N)C#N |
Canonical SMILES |
CCCCCCC(CC#N)C#N |
Origin of Product |
United States |
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